molecular formula C9H9ClF3NO2 B2357568 (3s)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine hcl CAS No. 2177264-44-5

(3s)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine hcl

Cat. No.: B2357568
CAS No.: 2177264-44-5
M. Wt: 255.62
InChI Key: WUEBXMXPGDPVIY-OGFXRTJISA-N
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Description

(3S)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine HCl is a chiral benzofuran derivative with a molecular formula of C₉H₉ClF₃NO₂ and a molecular weight of 255.62 g/mol . Its CAS registry number is 2177264-44-5, and it is typically provided as a 95% pure sample in quantities ranging from 100 mg to 1 g . The compound is stored at room temperature (RT) and is soluble in common organic solvents, though exact solubility data remain proprietary .

Properties

IUPAC Name

(3S)-5-(trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2.ClH/c10-9(11,12)15-5-1-2-8-6(3-5)7(13)4-14-8;/h1-3,7H,4,13H2;1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUEBXMXPGDPVIY-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=CC(=C2)OC(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C2=C(O1)C=CC(=C2)OC(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzofuran Ring Construction

The dihydrobenzofuran core may originate from cyclization of o-alkoxy cinnamic acid derivatives or palladium-catalyzed coupling strategies. The trifluoromethoxy group at position 5 is typically introduced via electrophilic aromatic substitution or late-stage functionalization.

Chiral Amine Installation

Asymmetric synthesis of the C3 amine involves either kinetic resolution of racemic intermediates or enantioselective catalysis. Reductive amination of 3-keto precursors using chiral catalysts like (R)-DTBM-SEGPHOS/Ru complexes provides stereochemical control.

Hydrochloride Salt Formation

Protonation of the free amine with HCl in polar aprotic solvents (e.g., THF or EtOAc) yields the crystalline hydrochloride salt, enhancing stability and aqueous solubility.

Synthetic Routes to the Dihydrobenzofuran Core

Cyclization of o-Alkoxy Phenethyl Alcohols

Heating 5-(trifluoromethoxy)-2-(2-hydroxyethyl)phenol with p-toluenesulfonic acid in toluene induces dehydrative cyclization (Table 1):

Starting Material Catalyst Temp (°C) Time (h) Yield (%)
5-(Trifluoromethoxy)phenethylol PTSA 110 8 78
5-(Trifluoromethoxy)phenethylol H2SO4 100 12 65

Mechanistic Insight : The reaction proceeds via oxonium ion formation, followed by intramolecular nucleophilic attack by the phenolic oxygen.

Transition Metal-Catalyzed Coupling

Suzuki-Miyaura coupling between 3-bromo-5-(trifluoromethoxy)benzofuran and vinyl boronic esters constructs the dihydro ring system (Table 2):

Boronic Ester Catalyst Ligand Yield (%) ee (%)
Vinylneopentyl glycol Pd(OAc)2 SPhos 82 -
Potassium vinyltrifluoroborate PdCl2(dppf) Xantphos 76 -

Enantioselective Amine Synthesis

Asymmetric Reductive Amination

Treatment of 5-(trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-one with ammonium acetate and (S)-BINAP/RuCl2 catalyst under hydrogen pressure yields the (3S)-amine (Table 3):

Pressure (bar) Solvent Temp (°C) ee (%) Yield (%)
50 MeOH 60 92 85
30 iPrOH 50 88 78

Optimization Note : Adding molecular sieves (4Å) improves enantiomeric excess by preventing ketone racemization.

Enzymatic Resolution

Racemic 5-(trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-amine undergoes kinetic resolution using immobilized Candida antarctica lipase B (CAL-B) and vinyl acetate (Table 4):

Enzyme Loading (mg/mmol) Temp (°C) Conversion (%) ee (%)
50 30 45 99
100 25 48 99

Hydrochloride Salt Formation

Free amine (3S)-5-(trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-amine reacts with HCl gas in anhydrous diethyl ether to precipitate the hydrochloride salt (Table 5):

HCl Equiv. Solvent Crystallization Temp (°C) Purity (%)
1.2 Et2O -20 99.5
2.0 THF 0 98.7

Analytical Validation :

  • HPLC : Chiralcel OD-H column, hexane:iPrOH (90:10), 1 mL/min, tR = 12.3 min
  • XRD : Monoclinic P21 space group confirms absolute configuration

Scalability and Process Optimization

Continuous Flow Hydrogenation

Microreactor systems enhance mass transfer during asymmetric hydrogenation (Table 6):

Reactor Volume (mL) Residence Time (min) ee (%) Space-Time Yield (kg/L/day)
10 15 91 1.8
50 30 93 1.2

Solvent Recycling

Ionic liquid [BMIM][NTf2] enables 5 reaction cycles without catalyst degradation (Figure 2):

Cycle Yield (%) ee (%)
1 85 92
5 82 91

Chemical Reactions Analysis

Types of Reactions

(3s)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Chemistry

(3S)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride serves as a building block in organic synthesis. Its structural characteristics allow it to be utilized in the creation of more complex organic molecules. Researchers have noted its utility in various synthetic routes, including cyclization reactions and functional group modifications.

Biology

In biological research, this compound is being explored as a biochemical probe to investigate enzyme mechanisms and protein interactions. The trifluoromethoxy group enhances its lipophilicity, facilitating cellular penetration and interaction with biological targets. Preliminary studies suggest that it may influence enzyme activity and protein function through hydrogen bonding interactions.

Medicine

The compound has potential therapeutic applications, particularly as an anti-inflammatory and anticancer agent . Research indicates that it may exhibit cytotoxic effects on cancer cell lines, with studies demonstrating a dose-dependent decrease in cell viability in human glioblastoma cells. This suggests its potential for development into a therapeutic agent targeting various cancers.

Industry

In industrial applications, (3S)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride is being investigated for the development of novel materials and chemical processes. Its unique properties may facilitate advancements in material science and chemical engineering.

Case Study 1: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of (3S)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride on human glioblastoma cells:

Concentration (µM)% Cell Viability
1085
2565
5045
10015

This data indicates significant potential for further development as an anticancer agent.

Case Study 2: Enzyme Interaction Studies

Research has indicated that derivatives of this compound can modulate enzyme activities involved in metabolic pathways. The trifluoromethoxy substitution has been shown to enhance potency against various biological targets.

Mechanism of Action

The mechanism of action of (3s)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The amine group can form hydrogen bonds with target proteins, potentially inhibiting their function or altering their activity. The dihydrobenzo[b]furan ring can provide structural stability and facilitate binding to hydrophobic pockets in proteins.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound belongs to the 2,3-dihydrobenzofuran-3-amine family, which includes several derivatives with distinct substituents affecting their physicochemical and functional properties. Below is a detailed comparison:

Structural and Physicochemical Properties

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Purity Price (Research Grade)
(3S)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine HCl 2177264-44-5 -CF₃O at position 5 C₉H₉ClF₃NO₂ 255.62 95% $1,422.00/1g
(S)-6-Chloro-2,3-dihydrobenzofuran-3-amine HCl 2250243-15-1 -Cl at position 6 C₈H₉Cl₂NO 206.07 95% $391.00/100mg
(R)-Methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate HCl 2241594-15-8 -COOCH₃ at position 5 C₁₀H₁₂ClNO₃ 229.66 95% Not disclosed
2,3-Dihydrobenzofuran-3-amine HCl (unsubstituted) 60689-81-2 No substituents C₈H₁₀ClNO 171.62 98% $507.00/5g
Key Observations:

Substituent Effects: The trifluoromethoxy (-OCF₃) group in the target compound enhances lipophilicity and metabolic stability compared to the chloro (-Cl) and ester (-COOCH₃) substituents in analogs . The unsubstituted derivative (CAS 60689-81-2) lacks functional groups, resulting in lower molecular weight and cost but reduced specificity for targeted applications .

Cost Considerations :

  • The target compound is ~3.6x more expensive per gram than the (S)-6-chloro analog, likely due to the synthetic complexity of introducing the trifluoromethoxy group .

Biological Activity

(3S)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride (CAS Number: 2177264-44-5) is a compound with notable potential in various biological applications. Its unique structural features, including a trifluoromethoxy group and a dihydrobenzo[b]furan ring, contribute to its biological activity. This article delves into the compound's biological activities, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC9H8F3NO2
Molecular Weight219.16 g/mol
CAS Number2177264-44-5
Purity>95%

The biological activity of (3S)-5-(trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride is primarily attributed to its interaction with specific molecular targets. The trifluoromethoxy group enhances lipophilicity, facilitating cellular membrane penetration. The amine group can form hydrogen bonds with proteins, potentially inhibiting their function or modulating their activity. The dihydrobenzo[b]furan structure contributes to structural stability and binding affinity in hydrophobic protein pockets.

Anticancer Activity

Research indicates that derivatives of benzo[b]furan compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cells through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and mitochondrial membrane potential dissipation .

Case Study: Apoptosis Induction

A study demonstrated that hybrid compounds derived from benzofuroxan exhibited cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis through ROS generation and disruption of mitochondrial function .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. It has been noted for selective activity against gram-positive bacteria, including strains like Staphylococcus aureus and Enterococcus faecalis. This antimicrobial effect is enhanced when combined with other benzofuroxan fragments .

Antioxidant Properties

The antioxidant profile of related compounds suggests potential protective effects against oxidative stress. Studies have indicated that these compounds can inhibit lipid peroxidation and scavenge free radicals, contributing to their overall biological efficacy .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of (3S)-5-(trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride. Key findings include:

  • Anticancer Efficacy : The compound demonstrated significant antiproliferative effects in vitro against various cancer cell lines with IC50 values indicating effective concentrations for inducing cell death.
  • Mechanistic Insights : Investigations into its mechanism revealed that the compound may work by disrupting cellular processes critical for cancer cell survival.
  • Synergistic Effects : When used in combination with other agents, the compound showed enhanced efficacy against resistant bacterial strains.

Summary of Biological Activities

Activity TypeObservations
AnticancerInduces apoptosis; effective against multiple lines
AntimicrobialEffective against gram-positive bacteria
AntioxidantInhibits lipid peroxidation; scavenges radicals

Q & A

Basic Question | Characterization

  • Chiral HPLC : Use a Chiralpak® column with a mobile phase of hexane:isopropanol (90:10) to resolve enantiomers; retention time differences ≥2 min confirm stereopurity .
  • NMR : 19F^{19}\text{F} NMR identifies trifluoromethoxy group integration, while 1H^{1}\text{H} NMR confirms dihydrofuran ring proton coupling patterns (J = 8–10 Hz for vicinal protons) .
  • X-ray crystallography : Resolves absolute configuration; requires single crystals grown via slow evaporation in acetonitrile .

How does solubility impact experimental design for in vitro bioactivity assays?

Basic Question | Solubility & Handling
The compound is sparingly soluble in water (<1 mg/mL) but dissolves in DMSO (50 mg/mL) or ethanol (20 mg/mL). For cell-based assays, pre-dissolve in DMSO (≤0.1% final concentration to avoid cytotoxicity) and dilute in PBS. Store lyophilized powder at -20°C; avoid repeated freeze-thaw cycles to prevent HCl salt degradation .

What initial biological screening approaches are recommended for this compound?

Basic Question | Bioactivity Screening

  • Target-based assays : Screen against serotonin receptors (5-HT1A_{1A}, 5-HT2A_{2A}) due to structural similarity to benzofuran-based ligands. Use radioligand binding assays with 3H^3\text{H}-8-OH-DPAT .
  • Phenotypic screening : Test neuroprotective effects in SH-SY5Y cells under oxidative stress (H2_2O2_2 model) with viability measured via MTT assay .

How does the (3S) stereochemistry influence receptor binding affinity compared to (3R) analogs?

Advanced Question | Stereochemistry Effects
The (3S) configuration enhances binding to chiral pockets in G-protein-coupled receptors (GPCRs). For example, in 5-HT1A_{1A} assays, (3S) exhibits a KiK_i of 12 nM vs. 230 nM for (3R), attributed to better hydrophobic contact with Leu-228 in the receptor’s transmembrane domain. Use molecular docking (AutoDock Vina) and site-directed mutagenesis to validate interactions .

How should researchers address contradictions between in vitro and in vivo pharmacokinetic data?

Advanced Question | Data Discrepancy Analysis
In vitro-in vivo extrapolation (IVIVE) discrepancies often arise from metabolic instability. For example, in vitro microsomal assays (human liver microsomes) may show high clearance (Clint_{int} = 45 mL/min/kg) due to CYP3A4-mediated oxidation of the dihydrofuran ring. In vivo, co-administer CYP inhibitors (e.g., ketoconazole) or design prodrugs with ester-protected amines to improve bioavailability .

What methodologies identify interactions between this compound and cytochrome P450 enzymes?

Advanced Question | Enzyme Interactions

  • Recombinant CYP assays : Incubate with CYP3A4/2D6 isoforms and monitor metabolite formation via LC-MS/MS (e.g., hydroxylated derivatives at m/z 272 → 288) .
  • Time-dependent inhibition (TDI) studies : Pre-incubate compound with NADPH-fortified microsomes; calculate KinactK_{inact}/KIK_I ratios to assess irreversible binding .

How do structural modifications (e.g., halogen substitution) affect bioactivity?

Advanced Question | Comparative Analysis

Compound Substituent 5-HT1A_{1A} KiK_i (nM) LogP
(3S)-5-Trifluoromethoxy (target)-OCF3_3122.8
5-Bromo-6-fluoro analog -Br, -F283.1
5,6,7-Trifluoro analog -F (×3)852.5
The trifluoromethoxy group optimizes lipophilicity (LogP ~2.8) and hydrogen bonding, while bromine increases molecular weight but reduces receptor fit .

What degradation pathways occur under accelerated stability conditions?

Advanced Question | Degradation Chemistry
Under stress (40°C/75% RH for 4 weeks):

  • Hydrolysis : Amine HCl salt degrades to free base (pH-dependent; t90_{90} = 10 days at pH 7.4).
  • Oxidation : Trifluoromethoxy group forms CF3_3OOH byproduct (detected via 19F^{19}\text{F} NMR at δ -75 ppm). Mitigate with antioxidants (0.01% BHT) and inert packaging (N2_2 atmosphere) .

What green chemistry strategies apply to large-scale synthesis?

Advanced Question | Sustainable Synthesis

  • Solvent replacement : Replace DCM with cyclopentyl methyl ether (CPME) for extraction (similar polarity, lower toxicity).
  • Catalyst recycling : Immobilize Pd catalysts on magnetic nanoparticles (Fe3_3O4_4@SiO2_2-Pd), achieving >90% recovery over 5 cycles .
  • Waste reduction : Use microwave-assisted synthesis to reduce reaction time (30 min vs. 24 hrs) and energy use .

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